Product packaging for 2,4-Difluorophenyl ethyl carbonate(Cat. No.:CAS No. 152169-43-2)

2,4-Difluorophenyl ethyl carbonate

Cat. No.: B3021282
CAS No.: 152169-43-2
M. Wt: 202.15 g/mol
InChI Key: MBAMZRLDXCEBEA-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl ethyl carbonate (CAS 152169-43-2) is a chemical compound with the molecular formula C 9 H 8 F 2 O 3 and a molecular weight of 202.16 g/mol . It is supplied for research applications as a building block in organic and peptide synthesis. Carbonate esters are valuable in synthetic chemistry for the formation of other functional groups. Structurally related pentafluorophenyl carbonate derivatives are established reagents for synthesizing active esters in peptide coupling methodologies . This suggests this compound may serve a similar role as a precursor or reagent in constructing complex molecules. Its structure, featuring a fluorinated aryl group, can influence the compound's reactivity and electronic properties, making it a potential intermediate for developing more specialized compounds in medicinal chemistry and materials science. This product is exclusively intended for research purposes in a laboratory setting. It is not designed for human therapeutic use, diagnostic applications, or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B3021282 2,4-Difluorophenyl ethyl carbonate CAS No. 152169-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAMZRLDXCEBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456580
Record name 2,4-difluorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152169-43-2
Record name 2,4-difluorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Difluorophenyl Ethyl Carbonate and Analogous Aryl Carbonates

Strategies for Carbonate Bond Formation in Aryl Ethyl Carbonates

The formation of the O-C(O)-O bond in aryl ethyl carbonates can be achieved through several distinct chemical strategies, each with its own advantages regarding reagent toxicity, reaction conditions, and substrate scope.

Direct carbonylation methods utilize simple, abundant C1 sources like carbon dioxide (CO2) or carbon monoxide (CO) to build the carbonate backbone.

The direct synthesis of carbonates from alcohols and CO2 is a thermodynamically challenging but highly attractive "green" chemistry route. wikipedia.org The reaction of CO2 with epoxides is a well-established method for producing cyclic carbonates. wikipedia.orgrsc.org For acyclic carbonates, such as aryl ethyl carbonates, the direct reaction of a phenol (B47542) and an alcohol with CO2 requires catalytic activation to proceed effectively. mdpi.com For instance, cerium oxide (CeO2) based systems have been shown to catalyze the formation of diethyl carbonate from ethanol (B145695) and CO2 under relatively mild conditions. mdpi.com The mechanism often involves the formation of a carbamate (B1207046) or an activated CO2 species that can then react with the alcohol or phenol. mdpi.com

Another approach is oxidative carbonylation, where an alcohol reacts with carbon monoxide (CO) in the presence of an oxidizer. wikipedia.org This method avoids the use of highly toxic phosgene (B1210022) and its derivatives.

Transesterification is a widely used and versatile method for synthesizing unsymmetrical carbonates from more common symmetrical ones, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). wikipedia.org In this equilibrium-driven process, a phenol displaces an alcohol from a dialkyl carbonate. wikipedia.orgmdpi.com To synthesize an aryl ethyl carbonate, 2,4-difluorophenol (B48109) could be reacted with diethyl carbonate.

The synthesis of diphenyl carbonate via transesterification of phenol with DMC is a well-documented industrial process and serves as a model for this reaction type. mdpi.com This reaction requires a catalyst to achieve reasonable conversion rates, as it is limited by thermodynamics. mdpi.com Various catalysts have been developed to improve the efficiency and selectivity of this process.

Below is a table summarizing representative catalytic systems used in the transesterification of dialkyl carbonates.

Catalyst SystemReactantsProduct(s)Key Features
Titanium (IV) based catalystsPhenol, Dimethyl CarbonateDiphenyl Carbonate, Methyl Phenyl CarbonateHomogeneous catalysts studied for high activity and selectivity. mdpi.com
3-amino-1,2,4-triazole potassium (KATriz) on Al2O3Dimethyl Carbonate, EthanolDiethyl Carbonate, Methyl Ethyl CarbonateHeterogeneous catalyst with high stability and adjustable selectivity based on reactant ratios. rsc.org
Alkali Carbonates (K2CO3, Cs2CO3)Phenols, Dimethyl CarbonateAryl Methyl EthersCan also promote O-alkylation instead of transesterification depending on conditions. researchgate.net

This table is generated based on data from references mdpi.comrsc.orgresearchgate.net.

The most traditional and direct method for synthesizing carbonate esters is phosgenation, which involves the reaction of an alcohol or phenol with the highly toxic phosgene (COCl2). wikipedia.org A safer alternative involves using an ethyl chloroformate, which reacts with a phenol in the presence of a base to form the corresponding aryl ethyl carbonate. wikipedia.org

A modern, mild, and efficient method for the direct synthesis of aryl ethyl carbonates involves reacting a phenol with diethyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst like magnesium perchlorate (B79767) (Mg(ClO4)2). organic-chemistry.orgresearchgate.net This solvent-free approach activates the diethyl dicarbonate, facilitating a smooth addition of the phenol to yield the desired product in high purity and near-quantitative yields. organic-chemistry.org

Another coupling strategy involves the reaction of a halide with an ethyl carbonate source. For example, the synthesis of a related structure, 1-(ethoxycarbonyloxy)ethyl 5-(2,4-difluorophenyl)salicylate, is achieved by treating 1-chloroethyl 5-(2,4-difluorophenyl)salicylate with sodium ethyl carbonate. prepchem.com This demonstrates a nucleophilic substitution pathway where the ethyl carbonate anion displaces a halide.

Incorporation of the 2,4-Difluorophenyl Moiety

The defining feature of the target compound is the 2,4-difluorophenyl group. This structural element can either be present in the starting material or be constructed on the aromatic ring during the synthesis.

The most straightforward and common strategy to produce 2,4-difluorophenyl ethyl carbonate is to use 2,4-difluorophenol as a key starting material. chemicalbook.comlookchem.com This phenol is a commercially available building block used in the synthesis of various pharmaceutical compounds and fluorescent dyes. chemicalbook.comlookchem.combohrium.com

In a typical reaction, 2,4-difluorophenol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic 2,4-difluorophenoxide anion. This anion then attacks an electrophilic carbonyl carbon source that also carries the ethyl group. For instance, it can react with ethyl chloroformate or diethyl dicarbonate, as described in the sections above, to directly form this compound. nih.govrsc.org This approach is widely used for creating phenoxy derivatives from 2,4-difluorophenol. nih.gov For example, a multi-step synthesis of benzamide (B126) derivatives starts with the reaction of commercially available 2,4-difluorophenol. bohrium.com Similarly, an improved method for preparing 3,5-difluorosalicylic acid begins with a formylation reaction on 2,4-difluorophenol. tandfonline.com

An alternative, though less direct, route involves synthesizing the phenyl ethyl carbonate first and then introducing the fluorine atoms onto the aromatic ring. This "late-stage fluorination" is a significant area of research in medicinal chemistry, as fluorine can dramatically alter a molecule's biological properties. numberanalytics.comrsc.org Modern fluorination methods offer improved control and selectivity over traditional techniques. numberanalytics.comnumberanalytics.com

Key advanced fluorination methods include:

Electrophilic Fluorination: This involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). numberanalytics.commdpi.com These reagents are generally safer and more selective than elemental fluorine. mdpi.com

Photocatalytic Fluorination: This technique uses light to initiate the fluorination process, often under very mild conditions. numberanalytics.com Decatungstate photocatalysis, for example, can enable the selective fluorination of C-H bonds on arenes. numberanalytics.com

Electrochemical Fluorination: This method uses an electrochemical cell to generate a reactive fluorine species or to facilitate the fluorination reaction without the need for hazardous reagents. numberanalytics.com It offers a high degree of control by tuning the electrochemical potential. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Catalysts based on metals like palladium, copper, or silver can mediate the fluorination of aromatic C-H bonds or aryl halides with high efficiency and regioselectivity. numberanalytics.comnumberanalytics.com

A summary of these advanced methods is presented in the table below.

Fluorination MethodCommon Reagents/CatalystsDescription
Electrophilic FluorinationSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Direct reaction of an aromatic ring with a reagent that delivers an "F+" equivalent. numberanalytics.commdpi.com
Photocatalytic FluorinationAcridinium-based photocatalysts, DecatungstateUses light energy to generate highly reactive intermediates for C-F bond formation under mild conditions. numberanalytics.com
Electrochemical FluorinationAnodic oxidation in the presence of a fluoride (B91410) sourceA reagent-free alternative that uses electricity to drive the fluorination process. numberanalytics.com
Transition Metal-Catalyzed FluorinationPalladium, Copper, Silver catalystsEmploys metal catalysts to facilitate C-H fluorination or cross-coupling with a fluoride source. numberanalytics.comnumberanalytics.com

This table is generated based on data from references numberanalytics.comnumberanalytics.commdpi.com.

Catalytic Systems in Aryl Carbonate Synthesis

The formation of aryl carbonates is often facilitated by catalysts, which can be broadly categorized as homogeneous or heterogeneous. These catalysts play a crucial role in activating the reactants and enabling the reaction to proceed under milder conditions with higher yields.

Homogeneous catalysts, which exist in the same phase as the reactants, have been extensively studied for the synthesis of carbonates. researchgate.net Metal complexes, in particular, have shown significant promise in this area. For instance, zinc(II) complexes of arylhydrazones of β-diketones have been explored as catalysts for the coupling reaction between CO2 and epoxides to form cyclic carbonates. researchgate.net Similarly, metal complexes with salen/salphen-based ligands, featuring metal centers like chromium, aluminum, and cobalt, are effective for producing both cyclic and polycarbonates. researchgate.net

Another important class of homogeneous catalysts includes organocatalysts. Acidic pyridinium (B92312) ionic liquids have been demonstrated as efficient bifunctional organocatalysts for the synthesis of carbonates from atmospheric CO2 and epoxides. The catalytic activity of these systems often relies on the combination of a Lewis acidic metal center and a nucleophilic co-catalyst. For example, an aluminum(III) center combined with an amino triphenolate ligand, in the presence of a Lewis base like tetrabutylammonium (B224687) halides (TBAX), forms a highly active binary catalytic system for the reaction of CO2 with a variety of epoxides. researchgate.net

The use of homogeneous catalysts, such as those containing titanium, tin, or lead, is a known method for transesterification reactions to produce aryl carbonates. google.com These catalysts can be employed in the synthesis of alkyl aryl carbonates from a carbonate and an aromatic hydroxy compound, or in the disproportionation of an alkyl aryl carbonate to a diaryl carbonate. google.com

Table 1: Selected Homogeneous Catalysts for Carbonate Synthesis

Catalyst SystemReactantsProductReference
Zinc(II) complexes of arylhydrazones of β-diketonesCO2 and epoxidesCyclic carbonates researchgate.net
Metal complexes with salen/salphen-based ligands (Cr, Al, Co)CO2 and epoxidesCyclic and polycarbonates researchgate.net
Acidic pyridinium ionic liquidsAtmospheric CO2 and epoxidesCarbonates researchgate.net
Aluminum(III) with amino triphenolate ligand and TBAXCO2 and epoxidesCarbonates researchgate.net
Titanium, tin, or lead-containing catalystsCarbonate and aromatic hydroxy compoundAlkyl aryl carbonate google.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability, contributing to more sustainable chemical processes. scispace.comyork.ac.uk A wide array of heterogeneous catalysts have been developed for carbonate synthesis, particularly for the conversion of CO2 and epoxides into cyclic carbonates. scispace.comyork.ac.ukwhiterose.ac.uk

These catalysts can be classified into several categories, including:

Metal-Organic Frameworks (MOFs) : These materials possess high surface areas and tunable porosity, making them effective catalysts. scispace.comwhiterose.ac.uk

Silica-Based Catalysts : Functionalized silica (B1680970) materials, such as SBA-15, are known for their stability and high surface area. whiterose.ac.uk Adenine-modified Ti-SBA-15 has been reported as a reusable solid catalyst for the synthesis of cyclic carbonates and carbamates from CO2. iitm.ac.in

Organic Polymer Supports : Resins like Amberlite, functionalized with ammonium (B1175870) groups, have been shown to be efficient metal-free heterogeneous catalysts for the reaction of CO2 with epoxides. acs.org

Metal Oxides : Simple metal oxides like magnesium oxide (MgO) can act as Lewis basic sites to activate CO2. whiterose.ac.uk

Zeolites and Carbon-Based Catalysts : These materials are also utilized for their catalytic properties in carbonate synthesis. scispace.comwhiterose.ac.uk

A notable example is the use of a microporous material containing a group IV metal as a heterogeneous catalyst for the transesterification reaction to produce aryl carbonates. google.com This approach can be applied to the synthesis of aryl carboxylates, which can then be converted to aryl carbonates. google.com Furthermore, an ammonium-rich pillararene macrocycle has been demonstrated as a reusable heterogeneous catalyst for cyclic carbonate synthesis, operating under mild conditions. rsc.org

Table 2: Examples of Heterogeneous Catalysts for Carbonate Synthesis

Catalyst TypeExampleApplicationReference
Metal-Organic FrameworksZn-Co-ZIF-67Cyclic carbonate formation from epoxides and CO2 whiterose.ac.uk
Silica-Based CatalystsAdenine-modified Ti-SBA-15Synthesis of cyclic carbonates and carbamates from CO2 iitm.ac.in
Organic Polymer SupportsAmmonium-functionalized Amberlite resinConversion of CO2 and epoxides to cyclic carbonates acs.org
Metal OxidesMagnesium Oxide (MgO)Activation of CO2 for cyclic carbonate synthesis whiterose.ac.uk
Microporous MaterialsGroup IV metal-containing microporous materialTransesterification for aryl carbonate synthesis google.com
Pillararene MacrocyclesAmmonium-rich pillarareneCyclic carbonate synthesis from epoxides and CO2 rsc.org

Stereoselective and Diastereoselective Synthetic Considerations for Related Aryl-Substituted Compounds

While the synthesis of this compound itself may not directly involve the creation of stereocenters, the principles of stereoselective and diastereoselective synthesis are crucial in the broader context of creating complex aryl-substituted molecules. These strategies allow for the precise control of the three-dimensional arrangement of atoms, which is often critical for the biological activity and physical properties of the target compounds.

Recent research has highlighted several methods for achieving stereoselectivity in the synthesis of aryl-substituted compounds. For instance, a Lewis acid-promoted, highly regio- and diastereoselective cross-coupling reaction has been developed between unprotected aryl-substituted 1,2-diols and various boronic acids. acs.org This method leads to the formation of α-substituted syn-phenylethyl alcohols with high stereocontrol. acs.org

In another approach, the diastereoselective synthesis of α-aryl-substituted LnDOTA chelates has been achieved from achiral starting materials through a process of deracemization. pdx.eduresearchgate.netresearchgate.net This demonstrates that a single diastereoisomer of a complex molecule can be prepared without the need for enantiopure starting materials. pdx.eduresearchgate.netresearchgate.net

Furthermore, stereoselective routes to aryl-substituted γ-butyrolactones have been developed. rsc.orgrsc.org These methods often involve the titanium chelate addition of aryl nucleophiles to a chiral aldehyde, followed by a series of transformations to yield the desired lactones with specific stereochemistry. rsc.orgrsc.org The stereoselective synthesis of aryl-substituted (E)-2-thiocyanatoacrylic acids has also been reported, achieved through a sustainable process involving a Knoevenagel condensation. researchgate.net

Palladium-catalyzed reactions are also powerful tools for stereoselective synthesis. A cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a Suzuki-Miyaura coupling has been used for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org Additionally, the diastereoselective synthesis of substituted 2-phenyltetrahydropyrans has been accomplished via selenoetherification, providing precursors for aryl C-glycosides. unipa.it A chemoenzymatic approach has also been developed for the stereoselective synthesis of optically active α-aryl-substituted oxygen-containing heterocycles. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2,4 Difluorophenyl Ethyl Carbonate

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 2,4-Difluorophenyl ethyl carbonate, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its constitution by mapping the chemical environment of each nucleus.

¹H NMR Spectroscopy is used to identify the number and connectivity of hydrogen atoms. The spectrum is expected to show signals for the ethyl group and the aromatic protons of the difluorophenyl ring. The ethyl group should appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic protons will exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR Spectroscopy probes the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the carbonate, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, and other aromatic carbons will show smaller couplings over two or three bonds.

¹⁹F NMR Spectroscopy is highly specific for fluorine-containing compounds and provides information on the chemical environment of the fluorine atoms. icpms.cz For this molecule, two distinct signals are expected, corresponding to the fluorine atoms at positions 2 and 4 of the phenyl ring. The large chemical shift dispersion in ¹⁹F NMR makes signal separation clear. icpms.cz

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on data from analogous structures such as 2,4-difluorophenol (B48109), ethyl chloroformate, and other aromatic carbonates. sigmaaldrich.com The exact values would need to be confirmed by experimental measurement.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ethyl -CH₃~1.4Triplet (t)
Ethyl -CH₂-~4.3Quartet (q)
Aromatic H-3, H-5, H-67.0 - 7.5Multiplet (m)

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles. libretexts.org

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling
Ethyl -C H₃~14-
Ethyl -C H₂-~65-
Aromatic C-3~112Doublet of doublets (dd)
Aromatic C-5~120Doublet of doublets (dd)
Aromatic C-6~128Doublet (d)
Carbonyl C=O~152-
Aromatic C-1~145Doublet of doublets (dd)
Aromatic C-2~158 (d, ¹JCF ≈ 250 Hz)Doublet (d)
Aromatic C-4~162 (d, ¹JCF ≈ 250 Hz)Doublet (d)

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles.

Fluorine AtomPredicted Chemical Shift (δ, ppm)
F at C-2~ -120 to -110
F at C-4~ -115 to -105

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, strong absorption bands are expected for the carbonyl (C=O) group and the C-O bonds of the carbonate linkage. Aromatic C-H and C=C stretching, as well as C-F stretching vibrations, will also be present. Aromatic carbonates typically show a strong C=O stretching band in the region of 1820-1775 cm⁻¹. miamioh.edu

Raman Spectroscopy complements FT-IR, as it is more sensitive to non-polar, symmetric bonds. It would be effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone.

Predicted Vibrational Data

Table 4: Predicted FT-IR and Raman Peaks for this compound Predicted data based on characteristic group frequencies. vscht.czirdg.org

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850MediumMedium
Carbonyl (C=O) Stretch1780 - 1750StrongWeak
Aromatic C=C Stretch1610, 1510Medium-StrongStrong
Asymmetric C-O-C Stretch1280 - 1240StrongWeak
C-F Stretch1250 - 1100StrongWeak

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. rsc.org

For this compound (Molecular Formula: C₉H₈F₂O₃), the exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value. Common fragmentation pathways for carbonate esters include cleavage adjacent to the carbonyl group and loss of the ethyl or ethoxy group, as well as the loss of carbon dioxide. libretexts.orgresearchgate.net

Predicted Mass Spectrometry Data

Table 5: Predicted HRMS Fragments for this compound Predicted data based on the molecular formula and common fragmentation patterns. thieme-connect.de

IonProposed Structure / LossPredicted m/z
[M]⁺•Molecular Ion (C₉H₈F₂O₃)⁺•202.0442
[M - C₂H₅]⁺Loss of ethyl radical173.0094
[M - OC₂H₅]⁺Loss of ethoxy radical157.0145
[C₇H₅F₂O]⁺Loss of CO₂ from [M - C₂H₅]⁺143.0254
[C₆H₄F₂O]⁺•2,4-Difluorophenoxy radical cation130.0227
[C₆H₃F₂]⁺Loss of H from Difluorobenzene cation113.0197

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. This analysis would reveal the conformation of the ethyl carbonate chain relative to the difluorophenyl ring and detail the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. nih.gov

As no published crystal structure for this specific compound is available, data from similar structures containing the 2,4-difluorophenyl moiety suggest what might be expected. For instance, C-F bond lengths are typically around 1.35 Å, and the internal angles of the benzene (B151609) ring are slightly distorted by the electronegative fluorine substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for confirming the assignments made from 1D NMR spectra and for assembling the complete molecular structure by revealing correlations between nuclei. github.io

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. rsc.org For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. huji.ac.ilceitec.cz This is crucial for connecting different parts of the molecule. For example, the ethyl protons would show correlations to the carbonate carbonyl carbon, and the aromatic protons would show correlations to the carbonyl carbon and other carbons within the phenyl ring, solidifying the entire structure.

Table 6: Predicted Key HMBC Correlations for this compound Predicted correlations based on the expected structure.

Proton (¹H)Correlating Carbon (¹³C)Number of Bonds
Ethyl -CH₂-Carbonyl (C=O)3
Ethyl -CH₂-Ethyl -CH₃2
Ethyl -CH₃Ethyl -CH₂-2
Aromatic H-3C-1, C-2, C-4, C-52 or 3
Aromatic H-5C-1, C-3, C-42 or 3
Aromatic H-6C-1, C-2, C-42 or 3

Computational Chemistry and Theoretical Studies of 2,4 Difluorophenyl Ethyl Carbonate

Density Functional Theory (DFT) for Electronic Structure, Stability, and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of molecules like 2,4-difluorophenyl ethyl carbonate. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) by finding the minimum energy conformation on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. msu.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the carbonate group and the phenyl ring, while the LUMO is likely distributed over the carbonyl carbon and the aromatic ring, influenced by the electron-withdrawing fluorine atoms. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Interactive Table: Calculated Reactivity Descriptors for this compound

This table presents theoretical values for frontier molecular orbital energies and global reactivity descriptors, typically calculated using DFT methods. These values help in predicting the chemical behavior of the molecule.

ParameterSymbolFormulaTypical Calculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO--8.5 to -9.5Represents the electron-donating capacity.
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.5 to -1.5Represents the electron-accepting capacity.
HOMO-LUMO Energy GapΔEELUMO - EHOMO7.5 to 8.5Indicates chemical stability and reactivity.
Ionization PotentialIP-EHOMO8.5 to 9.5Energy required to remove an electron.
Electron AffinityEA-ELUMO0.5 to 1.5Energy released when an electron is added.
Global Hardnessη(IP - EA) / 23.75 to 4.25Measures resistance to change in electron distribution.
Global SoftnessS1 / (2η)0.11 to 0.13Reciprocal of hardness, indicates reactivity.
Electronegativityχ(IP + EA) / 24.5 to 5.5Measures the power to attract electrons.
Electrophilicity Indexωχ² / (2η)2.3 to 3.4Quantifies the electrophilic nature of the molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cc The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate areas of negative potential (high electron density), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

In this compound, the MEP would show significant negative potential (red) around the carbonyl oxygen and the ether-like oxygen atoms of the carbonate group due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the primary centers for interaction with electrophiles or Lewis acids. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and, to a lesser extent, near the carbonyl carbon, which is rendered electron-deficient by the adjacent oxygen atoms. The fluorine atoms, being highly electronegative, would create a complex potential landscape on the phenyl ring, influencing its interaction with other molecules.

Potential Energy Surface (PES) scans are computational procedures used to explore the conformational flexibility of a molecule and to locate transition states. researchgate.netaps.org A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. This process reveals the energy barriers between different conformations (rotational isomers or rotamers) and identifies the most stable conformers. dergipark.org.tr

For this compound, key conformational degrees of freedom include rotation around:

The C(aryl)-O bond connecting the phenyl ring to the carbonate.

The O-C(O) bond of the carbonate group.

The C(O)-O bond linking the carbonate to the ethyl group.

The O-C(ethyl) bond of the ethyl group.

PES scans of these rotations would provide insight into the molecule's preferred shape and the energy required for it to change conformation. The results can help explain how the molecule's shape influences its packing in a crystal lattice or its ability to bind to a receptor site. Such analyses have been performed on similar molecules to understand the relative stabilities of different isomers and the barriers to their interconversion. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Conformational Dynamics

While DFT calculations typically focus on single, static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a liquid state or solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, yielding trajectories that describe how the positions and velocities of atoms change over time. frontiersin.org

An MD simulation of this compound would offer insights into:

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations at a given temperature.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between molecules in the condensed phase. frontiersin.orgsemanticscholar.org These simulations can quantify interactions between the fluorinated phenyl rings (π-π stacking) and with solvent molecules.

Solvation Effects: How the molecule is oriented and stabilized by surrounding solvent molecules, and the structure of its solvation shell.

MD simulations are particularly powerful for understanding the collective behavior of molecules and have been used to study electrolytes containing carbonate solvents, revealing details about ion-solvent interactions and transport properties. mdpi.com

Quantum Chemical Characterization of Fluorine Substituent Effects

The two fluorine atoms on the phenyl ring profoundly influence the properties of this compound. Quantum chemical calculations are ideal for dissecting and quantifying these substituent effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which lowers the electron density in the sigma framework of the phenyl ring. It also has a +M mesomeric (resonance) effect due to its lone pairs, but for halogens, the inductive effect typically dominates.

Theoretical studies on fluorinated aromatic compounds show that these effects can:

Increase Acidity of Ring Protons: The electron-withdrawing nature of fluorine enhances the acidity of the remaining C-H protons on the phenyl ring.

Alter Reactivity: The fluorine atoms activate the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to them, while deactivating it towards electrophilic substitution. researchgate.net

Modify Intermolecular Interactions: The C-F bond is highly polar, enabling it to participate in non-covalent interactions like dipole-dipole forces and weak hydrogen bonds (C-H···F). The altered electrostatic potential of the ring can also tune π-π stacking interactions. mdpi.com

Stabilize the Molecule: Fluorination can enhance the thermal and oxidative stability of organic molecules.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating the transition state (TS)—the highest energy point along this reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, theoretical investigations could explore mechanisms such as:

Synthesis: The reaction pathway for its formation, for example, from 2,4-difluorophenol (B48109) and ethyl chloroformate, could be modeled to understand the role of the base and identify the key transition state.

Hydrolysis: The mechanism for its breakdown by water or hydroxide (B78521) could be studied, likely involving nucleophilic attack at the carbonyl carbon. The calculations would reveal whether the reaction proceeds through a tetrahedral intermediate and what the rate-determining step is.

Nucleophilic Aromatic Substitution: The reaction of the fluorinated ring with a nucleophile, where one of the fluorine atoms is displaced. researchgate.net

These studies provide a molecular-level picture of bond-breaking and bond-forming processes, which is crucial for optimizing reaction conditions and designing new chemical transformations. libretexts.orgyoutube.com

Applications of 2,4 Difluorophenyl Ethyl Carbonate As a Building Block and Intermediate in Organic Synthesis and Materials Science

Precursor in the Synthesis of Novel Fluorinated Aromatic Compounds

2,4-Difluorophenyl ethyl carbonate is a valuable precursor for creating a variety of fluorinated aromatic compounds. The 2,4-difluorophenyl moiety can be incorporated into larger molecular structures through various organic reactions. For instance, it can be used in the synthesis of complex molecules where the difluorophenyl group is a key structural element. nih.govresearchgate.netmdpi.com The presence of fluorine atoms on the aromatic ring can significantly influence the properties of the resulting compounds, such as their electronic characteristics and biological activity. acs.org

One of the key reactions involving this precursor is nucleophilic aromatic substitution, where the carbonate group can act as a leaving group, allowing for the introduction of other functional groups onto the aromatic ring. acs.org Additionally, the 2,4-difluorophenyl group itself is a desirable feature in many advanced materials and specialty chemicals due to the unique properties conferred by the fluorine atoms. core.ac.ukgoogle.com

Role in Polymer Science and Materials Development

The applications of this compound extend into the realm of polymer science, where it can be utilized in the creation of specialized polymers and advanced materials.

Monomer for Polycarbonate Synthesis

Organic carbonates, in general, are fundamental monomers for the production of polycarbonates, a class of thermoplastics known for their durability and optical clarity. mdpi.com Diphenyl carbonate, a related compound, is a key comonomer in the synthesis of polycarbonate resins through a transesterification process with bisphenol A. researchgate.netmdpi.com In a similar vein, this compound can theoretically be used as a monomer to introduce fluorinated units into the polycarbonate backbone. The incorporation of fluorine can enhance the polymer's thermal stability, chemical resistance, and optical properties. The synthesis of polycarbonates can be achieved through various methods, including melt transesterification of dialkyl carbonates with diols. mdpi.com

Components in Advanced Electrolyte Formulations

Organic carbonates are essential components of the non-aqueous electrolytes used in lithium-ion batteries. wikipedia.orgmdpi.com These electrolytes are typically mixtures of cyclic and linear carbonates, such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), which dissolve lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆). wikipedia.orgmdpi.com The composition of the electrolyte significantly impacts battery performance, including its safety, lifespan, and operating temperature range. rsc.orgnih.govacs.org

Fluorinated carbonates are of particular interest as electrolyte additives or co-solvents because they can improve the performance and safety of lithium-ion batteries. cas.cnenergy.govresearchgate.net They can help form a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for preventing electrolyte decomposition and ensuring long cycle life. wikipedia.org The introduction of fluorine atoms can also increase the flashpoint of the electrolyte, thereby enhancing the safety of the battery. nih.gov While direct research on this compound in electrolytes is limited in the provided results, parallels can be drawn with other fluorinated organic carbonates. For example, fluorinated ethyl methyl carbonate (FEMC) and bis(2,2,2-trifluoroethyl) carbonate (HFDEC) have been investigated for their potential to improve low-temperature performance. energy.govnih.gov

Table 1: Common Organic Carbonates in Lithium-Ion Battery Electrolytes

Compound Name Abbreviation Role in Electrolyte
Ethylene Carbonate EC Forms a stable SEI on the anode. wikipedia.orgmdpi.com
Propylene Carbonate PC Used as a solvent, often in combination with EC. wikipedia.orgacs.org
Dimethyl Carbonate DMC Low viscosity solvent to improve ion mobility. mdpi.com
Diethyl Carbonate DEC Another low viscosity solvent. wikipedia.orgmdpi.com
Ethyl Methyl Carbonate EMC A common co-solvent in electrolyte mixtures. mdpi.com
Vinylene Carbonate VC Additive to improve SEI formation. mdpi.com
2,2,2-Trifluoroethyl methyl carbonate FEMC Fluorinated co-solvent for improved performance. energy.gov
Bis(2,2,2-trifluoroethyl) carbonate HFDEC Fluorinated co-solvent for enhanced safety and low-temperature performance. energy.gov

Intermediate in the Production of Fine Chemicals and Agrochemicals

This compound serves as an intermediate in the synthesis of various fine chemicals and can be a building block for agrochemicals. The 2,4-difluorophenyl scaffold is present in a number of commercial and investigational agrochemicals. dokumen.pubgoogle.com For example, derivatives of 2,4-dichloroaniline, a structurally related compound, are used in the synthesis of pesticides. google.com The synthesis of such complex molecules often involves multiple steps, and intermediates like this compound can provide an efficient route to introduce the desired fluorinated phenyl group.

Synthetic Utility in Medicinal Chemistry Scaffolds

The 2,4-difluorophenyl group is a prevalent structural motif in a wide range of pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com Therefore, this compound is a useful synthetic tool for medicinal chemists. It provides a straightforward way to incorporate the 2,4-difluorophenyl group into potential drug candidates. nih.govmedscape.comunipa.itdntb.gov.uaresearchgate.net

Numerous examples in the scientific literature highlight the importance of the 2,4-difluorophenyl group in medicinally active compounds. For instance, it is a key component of certain antibacterial agents, where its presence is crucial for potent activity. nih.govacs.org It is also found in selective Raf inhibitors, which are being investigated as potential cancer therapeutics. nih.govacs.org The synthesis of these complex molecules often starts from simpler building blocks, and 2,4-difluorophenyl derivatives play a critical role in this process. google.comnih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2,4-difluorophenyl ethyl carbonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or carbonate esterification. For example, reacting 2,4-difluorophenol with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to chloroformate), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.

Q. How should spectroscopic techniques (FT-IR, NMR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify characteristic peaks for the carbonate group (C=O stretch ~1740–1770 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹). Compare with spectra of analogous compounds (e.g., ).
  • ¹H/¹³C NMR : Look for ethyl group signals (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂O). Aromatic protons (2,4-difluorophenyl) show splitting patterns due to para/meta F substituents (e.g., doublet of doublets). ¹⁹F NMR confirms fluorination positions .
    • Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, such as disordered conformations?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for identifying disorder, as seen in ethyl-substituted difluorophenyl compounds (e.g., ). For disordered groups (e.g., methoxycarbonyl or fluorophenyl moieties), refine occupancy ratios using SHELXL or similar software. Apply restraints to bond distances/angles based on prior crystallographic data .
  • Case Study : In , a difluorophenyl group showed dual orientations (54.4%:45.6% occupancy), resolved via iterative refinement. Hydrogen bonding networks (N–H⋯O) further stabilize the lattice, validated using PLATON .

Q. What computational strategies (e.g., DFT, MD) are suitable for studying the reactivity and stability of this compound in solution?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate thermodynamic stability, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare with experimental vibrational spectra (FT-IR/Raman) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis kinetics. Force fields like OPLS-AA parameterize fluorine interactions accurately .
    • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC monitoring).

Q. How can contradictory data from chromatographic and spectroscopic analyses be reconciled during purity assessment?

  • Methodological Answer : Contradictions may arise from co-eluting impurities or isomerization. Use orthogonal methods:

  • HPLC-MS : Detect low-abundance impurities via high-resolution MS (e.g., Q-TOF).
  • Derivatization : Convert free hydroxyl groups (if present) using 2,4-difluorophenyl isocyanate, forming carbamates for enhanced separation ( ).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) that broaden peaks at standard temperatures .

Q. What role do fluorinated substituents play in the biological activity of carbamate derivatives, and how can this be systematically studied?

  • Methodological Answer : Fluorine enhances metabolic stability and bioavailability via hydrophobic and electronic effects. Design analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and assess:

  • Enzyme Inhibition : Use kinetic assays (e.g., acetylcholinesterase for neuroactive compounds).
  • Cellular Uptake : Measure logP values (HPLC-derived) and correlate with cytotoxicity (MTT assays).
  • Structural Basis : Dock compounds into protein active sites (e.g., CYP450 isoforms) using AutoDock Vina to predict interactions .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing crystallographic data with high disorder or low occupancy?

  • Methodological Answer : For low-occupancy atoms (e.g., <10%), use SQUEEZE in PLATON to model solvent-accessible voids. Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. Report displacement parameters (ADPs) and occupancy ratios transparently, as in .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across labs?

  • Methodological Answer : Publish detailed reaction logs (temperature gradients, humidity levels) and raw spectral data. Use interlab studies with standardized reagents. Platforms like Zenodo or ChemRxiv enable data sharing. Cross-validate via independent synthesis by a third party, as in ’s triazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.